

GNE-8505: A Comparative Analysis of its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GNE-8505**, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), with other relevant kinase inhibitors. The information is intended to assist researchers in evaluating **GNE-8505** for their specific applications.

Introduction to GNE-8505

GNE-8505 is a selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] Developed by Genentech, **GNE-8505** has been investigated in preclinical models of neurodegenerative diseases.[1] DLK is a key regulator of neuronal degeneration, making it an attractive therapeutic target for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[3] **GNE-8505** exerts its effect by reducing the phosphorylation of downstream targets, including c-Jun.

Comparative Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. This section compares the kinase selectivity of **GNE-8505**'s close analog, referred to as "inhibitor 14" in a key study by Patel et al. (2017), with two other mixed-lineage kinase (MLK) inhibitors, URMC-099 and CEP-1347.



Data Presentation

Kinase Target	GNE-8505 (Inhibitor 14) Ki (nM)	URMC-099 IC50 (nM)[4]	CEP-1347 IC50 (nM)
DLK (MAP3K12)	< 0.6	150	Not Available
MLK1 (MAP3K9)	1.1	19	38-61
MLK2 (MAP3K10)	1.2	42	51-82
MLK3 (MAP3K11)	0.9	14	23-39
LRRK2	1.4	11	Not Available
JNK1	290	Not Available	Not Available
JNK2	1200	Not Available	Not Available
JNK3	770*	Not Available	Not Available

*Note: The data for **GNE-8505** is derived from "inhibitor 14" as reported in Patel et al., J Med Chem. 2017 Oct 12;60(19):8083-8102. The comprehensive KINOMEscan data for this compound is available in the supplementary information of this publication.

URMC-099 has been shown to inhibit tens of kinases with greater than 99% inhibition at a concentration of 1 μ M in a kinome-wide scan.[5]

Experimental Protocols

KINOMEscan™ Selectivity Profiling

The kinase selectivity of the inhibitors was determined using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding displacement of an active-site directed ligand from the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding and inhibition. Data is typically reported as the percentage of the DMSO control, where a lower percentage signifies stronger binding.



In Vitro Kinase Inhibition Assays (for IC50 determination)

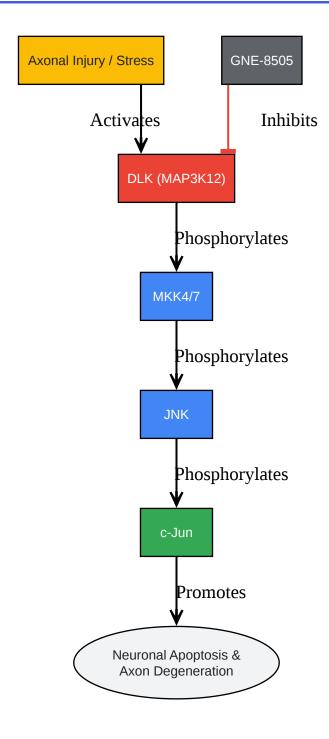
The half-maximal inhibitory concentration (IC50) values for URMC-099 and CEP-1347 were determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway and Experimental Workflow

Dual Leucine Zipper Kinase (DLK) Signaling Pathway

DLK is a key upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.





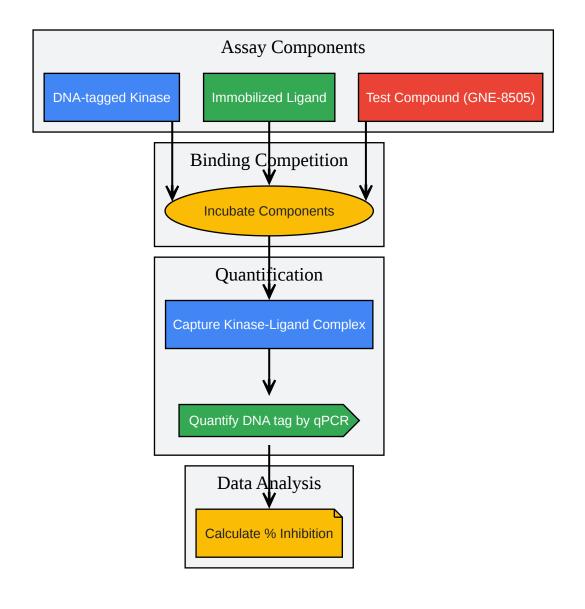
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Caption: The DLK signaling cascade in response to neuronal injury.

KINOMEscan Experimental Workflow

The following diagram illustrates the general workflow of the KINOMEscan assay used to determine kinase selectivity.





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